Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid.
Introduction of the bromopropyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with 3-bromopropyl bromide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromopropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α . Additionally, it may interact with endoplasmic reticulum chaperones and apoptosis markers, providing neuroprotective effects.
Comparison with Similar Compounds
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound lacks the bromopropyl group and has different biological activities.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a different substitution pattern and is studied for its heat-resistant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a synthetic organic compound notable for its unique pyrazolo[1,5-a]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of developing new therapeutic agents.
- Molecular Formula: C₁₃H₁₆BrN₃O₂
- Molecular Weight: 326.19 g/mol
- CAS Number: 1214899-84-9
The chemical structure features a bromopropyl group at the 6-position and an ethyl ester at the 7-position, which are critical for its reactivity and biological interactions.
Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities, particularly as a potential anti-cancer and anti-bacterial agent. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets.
Key Activities:
- Anti-cancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-bacterial Activity: There is emerging evidence that this compound could act against specific bacterial strains, possibly by targeting cell division processes.
While specific mechanisms are still under investigation, initial studies indicate that this compound may interact with critical proteins involved in cell division and growth regulation. This interaction is hypothesized to disrupt normal cellular functions, leading to inhibited growth or cell death in pathogenic organisms.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features of similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C₁₃H₁₆ClN₃O₂ | Chlorine instead of bromine; potential differences in biological activity. |
Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C₁₃H₁₆BrN₃O₃ | Hydroxy group at different position; may exhibit distinct pharmacological properties. |
Ethyl 6-(3-bromobutyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C₁₄H₁₈BrN₃O₂ | Longer alkyl chain; could influence lipophilicity and cellular uptake. |
Study on Anti-cancer Activity
A recent study evaluated the anti-cancer effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
Study on Anti-bacterial Properties
Another investigation focused on the compound's efficacy against Streptococcus pneumoniae. The results demonstrated that at sub-MIC concentrations, the compound effectively inhibited bacterial growth by targeting the FtsZ protein involved in bacterial cell division. This specificity suggests potential for development as a narrow-spectrum antibiotic.
Properties
Molecular Formula |
C13H16BrN3O2 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H16BrN3O2/c1-3-19-13(18)12-10(5-4-6-14)8-15-11-7-9(2)16-17(11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
LOVCRXZCOULFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCBr |
Origin of Product |
United States |
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